Journal Name:Small Science
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
Small Science ( IF 0 ) Pub Date: 2022-10-26 , DOI:
10.1055/a-1939-6110
Singlet fission is envisaged to enhance the efficiency of single-junction solar cells beyond the current theoretical limit. Even though sensitizers that undergo singlet fission efficiently are known, characteristics like low-energy triplet state or insufficient stability restrict their use in silicon-based solar cells. Pyrenacenes have the potential to overcome these limitations, but singlet-fission processes in these materials is outcompeted by excimer formation. In this work, bent pyrenacenes with a reduced propensity to stack and thus form excimers are computationally evaluated as singlet-fission materials. The energies of the S1, T1 and T2 states were estimated in a series of bent pyrenacenes by means of time-dependent density functional theory calculations. Our results show the opposite trend observed for perylene diimides, namely, an increase in the energy of the T1 and S1 states upon bending. In addition, we show that the energy levels can be tuned on demand by manipulating the bend angle to match the energy gap of various semiconductors that can be used in single-junction solar cells, making pyrenacenes promising candidates for singlet fission.
Small Science ( IF 0 ) Pub Date: 2022-09-20 , DOI:
10.1055/a-1926-6340
A modular access to 2,5-diaryl 6-hydroxyphenalenone derivatives is developed and demonstrated by a small series of 5 molecules. Within this series, the structures 1 and 2 expose terminal methylsulfanyl anchor groups, enabling their integration in a single-molecule junction. The modular synthesis is based on Suzuki cross-coupling of the aryl substituents as boronic acid precursors with 5,8-dibromo-2-(tert-butyl)-4,9-dimethoxy-2,3-dihydro-1H-phenalen-1-one, and the subsequent transformation of the product to the desired 2,5-diaryl 6-hydroxyphenalenone in a reduction/deprotection sequence. The new structures are fully characterized and their optical and electrochemical properties are analysed. For the derivatives 1 and 2 suitable for single-molecule junctions, the corresponding oxophenalenoxyl radicals 1R and 2R were obtained by oxidation and analysed by electron paramagnetic resonance spectroscopy. Preliminary mechanical break junction experiments with 1 display the structureʼs ability to form transient single-molecule junctions. The intention behind the molecular design is to profit from the various redox states of the structure (including the neutral radical) as a molecular switch in an electrochemically triggered single-molecule transport experiment.
Small Science ( IF 0 ) Pub Date: 2021-10-12 , DOI:
10.1055/a-1551-6930
Perylene dyes have transcended their role as simple colorants and have been reinvigorated as functional dyes. Based on the substitution at the peri-position by six-membered carboxylic imides, the perylene family is principally embellished with perylene diimides (PDIs) and perylene monoimides (PMIs). Perylene dyes are widely acclaimed and adorned on account of their phenomenal thermal, chemical, and photostability juxtaposed with their high absorption coefficient and near-unity fluorescence quantum yield. Although symmetric PDIs have always been in the limelight, their asymmetrical counterpart PMI is already rubbing shoulders, thanks to the consistent efforts of several scientific minds. Recently, there has been an upsurge in engendering PMI-based versatile organic architectures decked with intriguing photophysical properties and pertinent applications. In this review, the synthesis and photophysical features of various PMI-based derivatives along with their relevant applications in the arena of organic photovoltaics, photocatalysis, self-assembly, fluorescence sensing, and bio-imaging are accrued and expounded, hoping to enlighten the less delved but engrossing realm of PMIs. Table of content: 1 Introduction 2 Advantages of PMI over PDI 3 Challenges in Working with PMI and Ways to Overcome 4 Various Aspects of Reactivity of Different Positions 5 Synthesis of the PMI core 6 Synthesis of PMI Derivatives 6.1 Bromination of PMI 6.2 Synthesis of PMI Derivatives using Coupling Reactions 6.2.1 Suzuki Coupling 6.2.2 Sonogashira Coupling 6.2.3 Buchwald–Hartwig Coupling Reaction 6.3 Nucleophilic Substitution Reactions 6.4 Peri-Annulation Reaction 7 Photophysical Properties of PMI 8 Singlet Fission Properties 9 Förster Resonance Energy Transfer with PMI 10 Symmetry Breaking Charge Transfer Properties 11 Panchromatic Light Absorption Properties of PMI 12 Acid/Base Sensitivity of PMI 13 NIR-Absorbing PMI 14 Achieving of Triplet State Using PMI 15 Solid-State Emissive PMI 16 Thermo-Responsive Materials with PMI 17 Photo-Responsive PMI Derivatives 18 Electrochemical Properties of Rylene Derivative 19 Self-Assembling Properties of PMI Derivatives 20 Applications of PMI in Solar Cells 21 PMIs in Bulk Heterojunction Solar Cells 22 PMIs in Dye-Sensitized Solar Cells 23 PMI as a Fluorescent Reporter 23.1 Application of PMI Derivatives for Bio-Imaging 23.2 Hydrophilic PMIs for Bio-Imaging 23.3 Aggregated PMI as NIR-Emissive Fluoroprobe for Bio-Imaging 24 Photocatalytic Hydrogen Generation using PMI 25 PMI-Based Organocatalysis 26 PMI Derivatives for Single-molecule Spectroscopy 27 Host–Guest Chemistry with PMI 28 Conclusions and Outlook
Small Science ( IF 0 ) Pub Date: 2021-09-07 , DOI:
10.1055/a-1639-2383
The development of n-type semiconductors lags far behind that of their p-type counterparts, demonstrating the exploration of exclusive n-type π-conjugated polymers is significant. The double B←N-bridged bipyridine (BNBP)-based polymers P-BNBP-TVT containing (E)-1,2-di(thiophen-2-yl)ethene (TVT) previously reported exhibits ambipolar character because of the electron-rich nature. Herein, we incorporated strong electron-withdrawing cyano groups into the 3,3′-positions of the TVT moiety to a copolymer P-BNBP-2CNTVT to develop n-type π-conjugated polymers. The LUMO/HOMO energy levels of P-BNBP-2CNTVT are −3.80/−5.95 eV, respectively, which are ~0.4 eV lower than that of P-BNBP-TVT without cyano groups. Unsurprisingly, compared with ambipolar P-BNBP-TVT, the organic field-effect transistors (OFETs) based on P-BNBP-2CNTVT showed unipolar n-type characteristics with an electron mobility of 0.026 cm2 · V−1 · s−1 and a lower threshold voltage of ~25 V as well as high I on/I off of ~105. This study demonstrates that organoboron π-conjugated polymers could be regarded as a tool for constructing exclusive n-type semiconducting polymers used in OFETs.
Small Science ( IF 0 ) Pub Date: 2022-12-15 , DOI:
10.1055/a-1976-0453
Photoinitiating systems (PISs) are key components in photocurable formulations (inks) for three-dimensional (3D) printing. Natural PISs are promising and more environmentally friendly alternatives to conventional photoinitiators. These systems offer enhanced features such as less toxicity and therefore, higher biocompatibility. Furthermore, they can be found in a large “color palette” variety (absorbing in the different regions of the UV-visible spectrum) enabling new possibilities in the field of 3D printing. In this review, we outline the current efforts to implement natural and naturally derived PISs in light-based 3D printing. First, recently applied natural PISs and their performance for light-based 3D printing are discussed. In a second part, an overview of naturally derived PISs including the most common synthetic strategies are provided. Last, current challenges as well as future perspectives of the field are discussed. Introduction Natural Photoinitiating Systems Naturally Derived Photoinitiating Systems Conclusions and Outlook
Small Science ( IF 0 ) Pub Date: 2021-04-26 , DOI:
10.1055/s-0041-1727181
Two kinds of ladder-type conjugated polymers were concisely synthesized by the formation of single-stranded conjugated polymers via Stille cross-couplings, followed by nitrogen-directed electrophilic borylations at electron-rich aromatic rings. The resulting BN-annulated polymers show good film-forming behaviors and high air and thermal stability. Their structurally shape-persistent rigid backbones render them with π-extended conjugation, allowing for efficient light harvesting in the low-energy regions, and emitting strong fluorescence with narrow emission widths.
Small Science ( IF 0 ) Pub Date: 2023-05-04 , DOI:
10.1055/a-2063-1445
A prompt and modular copper(I)-catalyzed azide–alkyne cycloaddition ʼclickʼ approach has been exploited for the synthesis of galactose- and mannose-coated calixarene-cored G1 generation glycodendrimers. The developed calixarene glycodendrimers were characterized by using spectral techniques (1H NMR, 13C NMR and IR). In photophysical evaluation, UV and fluorescence spectra of the developed compounds were recorded in CH3CN/H2O.
Small Science ( IF 0 ) Pub Date: 2023-01-25 , DOI:
10.1055/s-0042-1757980
Since 1987 in the field of optoelectronics, organic light-emitting diodes (OLEDs) have secured their position because of their extreme use in panels of lighting applications such as TV and smartphone displays. At present, OLEDs are at top-notch position in the lighting market for their promising features. The field of OLEDs is rapidly growing day by day in academia and industry due to the success of OLEDs in the form of excellent efficiency, feasible methods, excellent lifetime, color purity, and superb device architecture. As a result, OLEDs are new profitable leading devices of the 21st century. However, the OLED industry has evolved in optoelectronics in the last 30 years and is advancing rapidly just because of the development in OLED materials (fluorescent, phosphorescent, thermally activated delayed fluorescent, and blue light-emitting materials). Blue light-emitting materials have achieved incredible popularity nationally and internationally. At the international level, USA, Japan, Korea, and Germany are at the top of the list in the production of OLEDs. India has also seen rapid progress in OLED development in the last 12 years and details of research in blue OLEDs by key players of India are involved in this report. 1 Introduction 1.1 OLED Construction 1.2 Working of OLED 2 OLED Development 2.1 Historical Background of OLED 2.1.1 International Status 2.1.2 National Status 3 Progress of Blue Emitters in India 4 Present Scenario of Blue OLEDs 5 Conclusions and Outlook
Small Science ( IF 0 ) Pub Date: 2022-12-13 , DOI:
10.1055/a-1982-7432
For fabricating devices with three-dimensional (3D) architectures, oxidative chemical vapor deposition (oCVD) offers conformal nanocoatings of polymers with designable composition. Pure, uniform, and pinhole-free oCVD layers are achievable with sub-10 nm thickness and sub-1 nm roughness. The low substrate temperature used for oCVD allows direct deposition on to the thermally sensitive substrates desired for flexible and wearable devices. The oCVD polymers can graft to the underlying material. The covalent chemical bonds to the substrate create a robust interface that prevents delamination during the subsequent device fabrication steps and exposure to the environmental conditions of device operation. Both electrically conducting and semiconducting polymers have been synthesized by oCVD. Small ions act as dopants. The oCVD process allows for systematic tuning of electrical, optical, thermal, and ionic transport properties. Copolymerization with oCVD can incorporate specific organic functional groups into the resulting conjugated organic materials. This short review highlights recent examples of using oCVD polymer to fabricate organic and hybrid organic–inorganic devices. These optoelectronic, electrochemical, and sensing devices utilize 3D architectures made possible by the conformal nature of the oCVD polymers. Introduction oCVD Chemistry and Process Optoelectronic Devices Electrochemical Devices Sensing Devices Conclusions and Outlook
Small Science ( IF 0 ) Pub Date: 2023-01-27 , DOI:
10.1055/s-0042-1757982
In this work, the fabrication of multilayered transparent conductive oxides (TCOs), ZnO–Ag–ZnO (Z-TCO) and AZO–Ag–AZO (AZ-TCO), on flexible polyethylene terephthalate (PET) substrate using radio frequency (RF) magnetron sputtering is reported, with the optical and electrical properties comparable to those of the commercially available Sn-doped indium oxide (ITO) on the PET substrate. The growth of Z-TCO and AZ-TCO layers on PET (with surface roughness ~5 – 7 nm) shows similar surface characteristics to that on the glass substrate. The multilayered Z-TCO and AZ-TCO (total thickness ~70 nm) with 10 nm of Ag thickness (named Z-2 and AZ-2, respectively) exhibit a maximum transparency of 82.7% and 86.4%, at 515 and 498 nm, respectively. The AZ-2 layer has a lower electrical resistivity of 3.92 × 10−5 Ω cm with a lower sheet resistance of 5.6 Ω/sq, whereas for ITO on PET these values are 2.62 × 10−4 Ω cm and 14.5 Ω/sq, respectively. The AZ-2 layer also gives an excellent figure of merit (FoM) of 21.3 × 10−3 Ω−1, which is better than the FoM for ITO PET (17.3 × 10−3 Ω−1). Therefore, the flexible multilayer TCOs prepared using RF magnetron sputtering on PET substrates on a large area can have better optoelectronic properties than commercial flexible ITO coating and can be used in flexible optoelectronic devices.
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0 | Not |